molecular formula C7H6FN3 B13228354 4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine

4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13228354
M. Wt: 151.14 g/mol
InChI Key: XTLILCHLHUVQFB-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring The presence of a fluorine atom at the fourth position and a methyl group at the first position of the imidazole ring imparts unique chemical properties to this compound

Preparation Methods

The synthesis of 4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-2-nitroaniline with methyl isocyanide in the presence of a base, followed by cyclization to form the desired imidazopyridine structure. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems, often using catalysts like palladium or copper salts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the fourth position.

Scientific Research Applications

4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine has numerous applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other functional materials.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group contribute to the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    4-Fluoro-1H-imidazo[4,5-c]pyridine: Lacks the methyl group, which may affect its binding properties and reactivity.

    1-Methyl-1H-imidazo[4,5-c]pyridine: Lacks the fluorine atom, which may influence its electronic properties and chemical reactivity.

    4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: Substitution of fluorine with chlorine can lead to different reactivity and biological activity.

The uniqueness of this compound lies in the combined presence of the fluorine atom and methyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-fluoro-1-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLILCHLHUVQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CN=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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